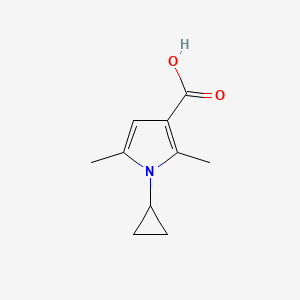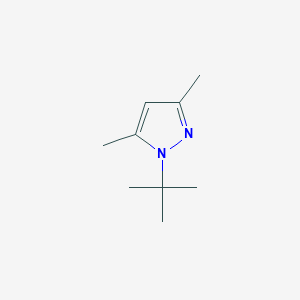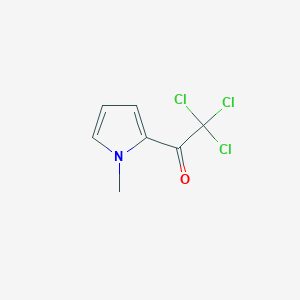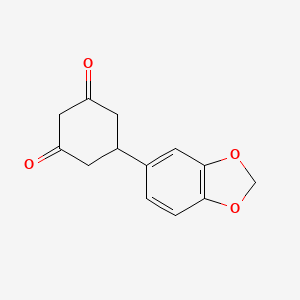
1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one
Übersicht
Beschreibung
“1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one” is a chemical compound . It has been used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework .
Synthesis Analysis
The synthesis of related compounds was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .
Molecular Structure Analysis
The structures of the synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .
Chemical Reactions Analysis
The progress of the reaction was monitored by TLC technique till a single spot was observed .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, one of the synthesized compounds was an amorphous powder with a yield of 80%, melting point of 114-115 °C, and a molecular weight of 452 g/mol .
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
- Scientific Field: Bioorganic Chemistry
- Application Summary: The compound has been used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments . These molecules were tested for their antibacterial potential by biofilm inhibition study against Escherichia coli and Bacillus subtilis .
- Methods of Application: The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .
- Results: The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains . According to the hemolytic study, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .
Enzyme Inhibitors
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: The compound has been used in the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, which have been screened for their antibacterial potential and inhibitory activity against lipoxygenase enzyme .
- Methods of Application: The projected structures of the synthesized derivatives were confirmed using various spectral techniques (IR, 1H NMR and EIMS) .
- Results: The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
Alzheimer’s Disease Treatment
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: The compound has been used in the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease .
- Methods of Application: The synthesis was triggered by reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .
- Results: The inhibition activity of synthesized molecules was studied so as to assess their possible therapeutic effect on Alzheimer’s disease .
Antioxidant Activity
- Scientific Field: Organic & Biomolecular Chemistry
- Application Summary: The compound has been used in the anodic oxidation of a natural antioxidative catechol, hydroxytyrosol, to produce structural analogues .
- Methods of Application: 2-Amino-2,3-dihydro-1,4-benzodioxane derivatives were obtained through an inverse electron demand Diels–Alder (IEDDA) reaction between the electrogenerated o-quinone and tertiary enamines .
- Results: The derivatives were obtained as two regioisomers in good to high overall yields (65-90%) and 1:3 ratios .
Antifungal and Antimicrobial Agents
- Scientific Field: Bioorganic Chemistry
- Application Summary: The compound has been used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments . These molecules were tested for their antifungal and antimicrobial potential .
- Methods of Application: The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .
- Results: According to the study, most of the new molecules are mildly cytotoxic and hence might be used as safe antifungal and antimicrobial agents .
Anti-inflammatory Agents
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: The compound has been used in the synthesis of new sulfonamides and their N-substituted derivatives as possible anti-inflammatory agents .
- Methods of Application: The synthesis was triggered by reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .
- Results: The inhibition activity of synthesized molecules was studied so as to assess their possible therapeutic effect on inflammation .
Safety And Hazards
While specific safety and hazard information for “1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one” is not available, it’s worth noting that most of the new molecules synthesized in related studies were found to be mildly cytotoxic . Therefore, they might be used as safe antibacterial agents .
Eigenschaften
IUPAC Name |
1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-3-10(14)8-6-11-12(7-9(8)13)16-5-4-15-11/h6-7H,2-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWOJWLEQYQHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387850 | |
| Record name | 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one | |
CAS RN |
444111-26-6 | |
| Record name | 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





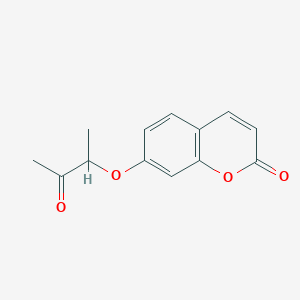

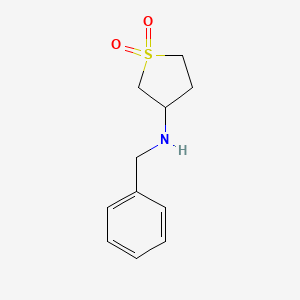
![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)

